

4,4-Dimethylhexanoic acid CAS number 2979-89-7

7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethylhexanoic acid

Cat. No.: B1610416

[Get Quote](#)

An In-depth Technical Guide to 4,4-Dimethylhexanoic Acid

CAS Number: 2979-89-7

This technical guide provides a comprehensive overview of **4,4-Dimethylhexanoic acid**, intended for researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, potential synthesis methodologies, analytical techniques, and safety information, collating available data into a structured format.

Physicochemical Properties

4,4-Dimethylhexanoic acid is a saturated fatty acid characterized by a hexanoic acid backbone with two methyl groups attached to the fourth carbon.^{[1][2]} Its molecular formula is C₈H₁₆O₂, with a molecular weight of approximately 144.21 g/mol.^{[3][4]} A summary of its key computed and physical properties is presented below.

Property	Value	Source
Molecular Formula	C8H16O2	[2] [3] [4]
Molecular Weight	144.21 g/mol	[3]
IUPAC Name	4,4-dimethylhexanoic acid	[2]
CAS Number	2979-89-7	[2] [3] [5]
Canonical SMILES	CCC(C)(C)CCC(=O)O	[4]
InChI Key	IVDWFTDPYCJRD-M UHFFFAOYSA-N	[6]
Topological Polar Surface Area	37.3 Å ²	[3]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	4	[3]
Complexity	116	[3]
XLogP3-AA	2.3	[3]
Monoisotopic Mass	144.115029749 Da	[3]

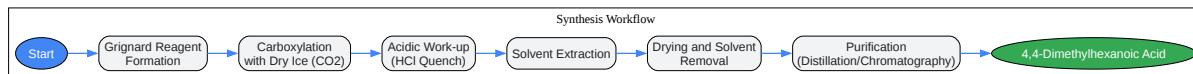
Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for **4,4-Dimethylhexanoic acid** are not readily available in the public domain, a general synthetic route can be proposed based on established organic chemistry principles. A plausible approach involves the alkylation of a suitable enolate or a Grignard reaction.

General Experimental Protocol: Grignard Reaction Approach

This hypothetical protocol outlines the synthesis of **4,4-Dimethylhexanoic acid** starting from a halogenated precursor.

Objective: To synthesize **4,4-Dimethylhexanoic acid** via a Grignard reagent followed by carboxylation.


Materials:

- 1-bromo-3,3-dimethylpentane (or a similar halogenated precursor)
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Dry ice (solid CO₂)
- Hydrochloric acid (e.g., 1M HCl)
- Anhydrous sodium sulfate
- Standard glassware for anhydrous reactions

Methodology:

- Grignard Reagent Formation:
 - Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add magnesium turnings to the flask.
 - Dissolve 1-bromo-3,3-dimethylpentane in anhydrous diethyl ether and add it to the dropping funnel.
 - Add a small portion of the bromide solution to the magnesium to initiate the reaction.
 - Once the reaction starts (indicated by bubbling and heat), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

- Carboxylation:
 - Cool the reaction mixture in an ice bath.
 - Carefully add crushed dry ice (solid CO₂) in small portions to the Grignard reagent solution with vigorous stirring. An excess of CO₂ is required.
 - Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
- Work-up and Purification:
 - Quench the reaction by slowly adding 1M HCl to the mixture until the solution is acidic. This protonates the carboxylate salt and dissolves any remaining magnesium salts.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with diethyl ether (2-3 times).
 - Combine all organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **4,4-Dimethylhexanoic acid**.
 - Further purification can be achieved via distillation or column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4,4-Dimethylhexanoic acid**.

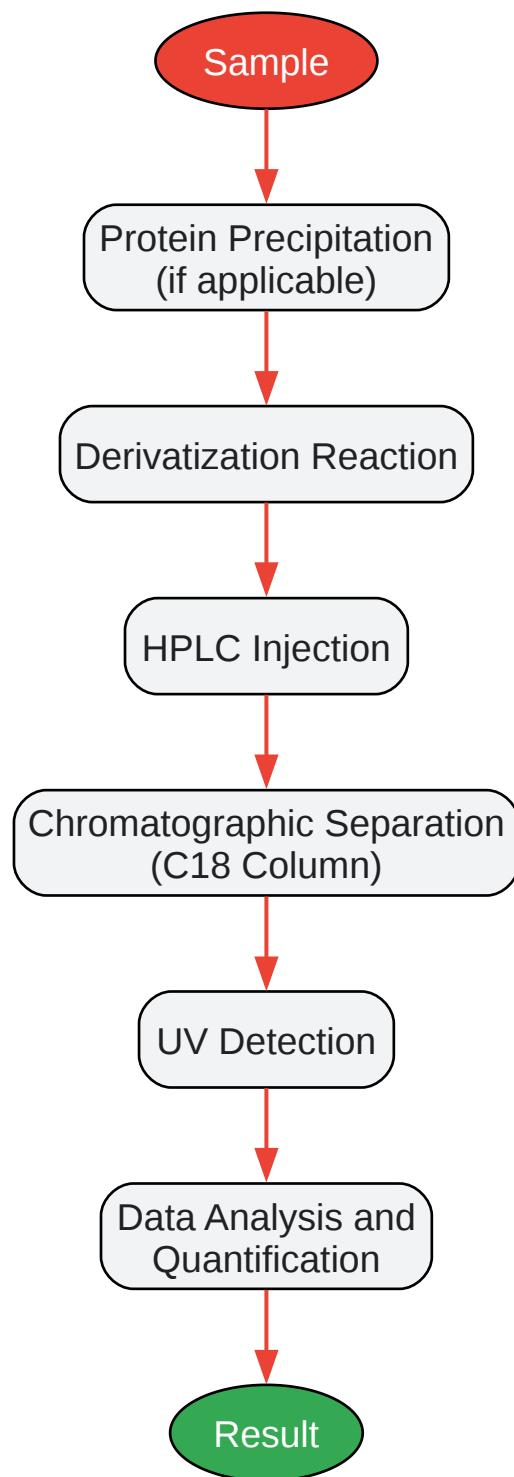
Biological Activity and Mechanism of Action

As of the date of this document, a review of publicly available scientific literature and databases reveals no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for **4,4-Dimethylhexanoic acid**. While other branched-chain fatty acids have been investigated for various biological roles, including as intermediates in pharmaceutical synthesis or for their potential emollient properties in cosmetics, the specific functions of the 4,4-dimethyl isomer remain uncharacterized.^[7] Research into its potential interactions within biological systems could be a future area of investigation.

Analytical Methods

The detection and quantification of **4,4-Dimethylhexanoic acid** in various matrices can be achieved using standard analytical techniques for carboxylic acids. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable methods.

General Protocol: HPLC with UV Detection after Derivatization


Direct analysis of short-chain fatty acids by HPLC with UV detection can be challenging due to their lack of a strong chromophore. Derivatization is often employed to enhance detectability.

Principle: This method involves converting the carboxylic acid into a derivative with high UV absorbance. A common approach is to use a reagent like p-bromophenacyl bromide to form a UV-active ester.

Experimental Workflow:

- **Sample Preparation:**
 - For biological samples (e.g., plasma), perform protein precipitation using a cold solvent like acetonitrile or perchloric acid.
 - Centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube.

- Derivatization:
 - Evaporate the supernatant to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
 - Add the derivatization agent (e.g., p-bromophenacyl bromide) and a catalyst (e.g., a crown ether).
 - Heat the mixture (e.g., at 60-80°C) for a specified time to complete the reaction.
 - Cool the mixture to room temperature.
- HPLC Analysis:
 - Inject an aliquot of the derivatized sample into the HPLC system.
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water.
 - Detection: UV detector set to the maximum absorbance wavelength of the derivative (e.g., ~260 nm).
 - Quantification: Use a calibration curve prepared from derivatized standards of **4,4-Dimethylhexanoic acid**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for HPLC-UV analysis of **4,4-Dimethylhexanoic acid**.

Safety and Handling

Specific GHS classification and detailed toxicological data for **4,4-Dimethylhexanoic acid** are not available.[3] However, based on the data for other isomers like 2,4-Dimethylhexanoic acid and general carboxylic acids, it should be handled with care.[8][9]

Potential Hazards:

- Skin Corrosion/Irritation: Likely to cause skin irritation.
- Eye Damage/Irritation: May cause serious eye irritation or damage.
- Acute Toxicity: May be harmful if swallowed.

Precautionary Measures:

- Handle in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapors or mist.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid measures: rinse skin or eyes with plenty of water and seek medical attention if irritation persists.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Dimethylhexanoic acid | C8H16O2 | CID 12563914 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. labnovo.com [labnovo.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4,4-Diethyl-3,3-dimethylhexanoic acid | C12H24O2 | CID 141008597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 4,5-Dimethylhexanoic acid | 60308-81-8 [smolecule.com]
- 8. 2,4-Dimethylhexanoic acid | C8H16O2 | CID 39177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [4,4-Dimethylhexanoic acid CAS number 2979-89-7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610416#4-4-dimethylhexanoic-acid-cas-number-2979-89-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com